2,3-Diaminobutanoic acid

Description

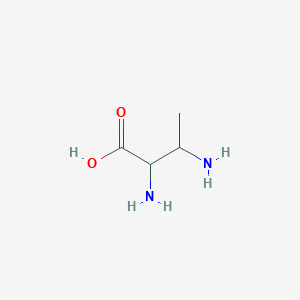

Structure

3D Structure

Properties

IUPAC Name |

2,3-diaminobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGMVGOVILIERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415705 | |

| Record name | 2,3-diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2643-66-5 | |

| Record name | 2,3-Diaminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002643665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIAMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C314XQL574 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,3 Diaminobutanoic Acid

Asymmetric Synthesis Strategies for 2,3-Diaminobutanoic Acid

Asymmetric synthesis provides a powerful toolkit for accessing enantiomerically pure compounds. In the context of this compound, several strategies have been devised to introduce the desired chirality efficiently. These methods often rely on the use of chiral auxiliaries, chiral reagents, or asymmetric catalysis to direct the stereochemical course of the reaction.

Chiral Auxiliary-Mediated Approaches to this compound Synthesis

Chiral auxiliaries are temporarily incorporated into a substrate to guide a diastereoselective transformation, after which they are cleaved to afford the enantiomerically enriched product. A notable example in the synthesis of this compound involves the use of a homochiral lithium amide. The conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to tert-butyl (E)-crotonate, followed by in situ amination with trisyl azide, leads to the formation of 2-diazo-3-amino esters with high diastereoselectivity (>95% de). nih.govyoutube.com Subsequent transformations, including reduction and deprotection, yield the final anti-(2S,3S)-diaminobutanoic acid with excellent stereochemical control, achieving 98% diastereomeric excess (de) and 98% enantiomeric excess (ee). youtube.comrsc.org

This approach highlights the efficacy of chiral auxiliaries in establishing the crucial C2 and C3 stereocenters of the diaminobutanoic acid backbone. The choice of the chiral auxiliary and the reaction conditions are critical in achieving high levels of stereocontrol.

Reagent-Controlled Diastereoselective Synthesis of this compound Diastereomers

In reagent-controlled synthesis, the stereochemical outcome is dictated by the inherent chirality of the reagent used in the reaction. This strategy offers an alternative to substrate-controlled methods, such as those employing chiral auxiliaries. For the synthesis of this compound diastereomers, organocatalysis has emerged as a powerful tool.

For instance, the proline-catalyzed α-hydrazination of aldehydes has been successfully applied to the synthesis of (2S,3R)- and (2R,3R)-2,3-diaminobutanoic acid derivatives. ox.ac.uk This method relies on the ability of the chiral catalyst, proline, to create a chiral environment that directs the approach of the electrophile to the enamine intermediate, thereby establishing the desired stereochemistry at the α-carbon. The subsequent chemical manipulations then allow for the formation of the vicinal diamine functionality with defined stereochemistry. The diastereoselectivity of such reactions is highly dependent on the catalyst structure, solvent, and other reaction parameters.

Asymmetric Hydrogenation Catalysis in this compound Production (e.g., Rh(I)-phosphine)

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral olefins and ketones. In the synthesis of this compound, this technique has been instrumental in the production of all four N,N'-protected stereoisomers. rsc.org The key step involves the Rh(I)-phosphine-catalyzed asymmetric hydrogenation of a suitable dehydroamino acid precursor.

A prominent example is the use of a rhodium catalyst bearing a chiral bisphosphine ligand, such as (R,R)-Et-DuPhos. This catalytic system has demonstrated high enantioselectivity in the hydrogenation of the corresponding enamides, leading to the formation of the desired this compound derivatives with excellent optical purity. The success of this method hinges on the precise design of the chiral ligand, which creates a chiral pocket around the metal center, thereby dictating the facial selectivity of the hydrogenation reaction.

Stereoselective Synthesis of Individual this compound Diastereomers

The selective synthesis of a single diastereomer of this compound from a mixture or a common precursor is a critical aspect of its application in the synthesis of complex molecules. Various strategies have been developed to achieve this, often involving the use of stereochemically defined starting materials or the strategic manipulation of functional groups to control the stereochemical outcome.

Derivatization from Threonine Precursors for Stereospecific this compound Synthesis

Threonine, with its two chiral centers, serves as an attractive and readily available chiral pool starting material for the stereospecific synthesis of this compound diastereomers. The inherent stereochemistry of L-threonine or D-threonine can be judiciously exploited to control the configuration of the final product.

A common strategy involves the conversion of the hydroxyl group of a protected threonine derivative into a good leaving group, followed by nucleophilic substitution with an azide anion (N3-). This reaction typically proceeds with inversion of configuration at the C3 position, allowing for the stereospecific introduction of the second amino group. Subsequent reduction of the azide and deprotection furnishes the desired this compound diastereomer. The choice of protecting groups and reaction conditions is crucial to avoid side reactions and ensure high stereochemical fidelity.

Strategic Control of Stereochemical Configuration during this compound Synthesis

The ability to strategically control the stereochemical configuration during the synthesis of this compound is essential for accessing all possible stereoisomers. One effective strategy involves the manipulation of functional groups in a stereodefined intermediate.

Thermal and Photochemical Isomerization Techniques for this compound Stereocontrol

The stereocontrolled synthesis of this compound (DAB) isomers is a significant challenge in organic chemistry. A key methodology to access all four N,N'-protected DAB stereoisomers involves the asymmetric Rh(I)-phosphine-catalyzed hydrogenation of isomeric enamides. nih.gov The strategic use of thermal and photochemical isomerization of these enamide substrates, coupled with the appropriate catalyst-geometric isomer pairing, enables the targeted synthesis of a single DAB isomer in high yield. nih.gov

The (E)- and (Z)-isomers of the enamide precursors can be interconverted, allowing for the selective formation of either the syn or anti diastereomers of the final protected this compound. Thermal equilibration can be employed to favor the more stable enamide isomer, while photochemical isomerization, often utilizing a mercury lamp, can enrich the mixture in the less stable isomer. This flexibility allows for the selective synthesis of a desired stereoisomer by choosing the appropriate enamide isomer and hydrogenation catalyst.

For example, the hydrogenation of the (Z)-enamide precursor with a specific rhodium catalyst might predominantly yield the syn-DAB derivative, while the (E)-enamide under the same conditions could lead to the anti-DAB derivative. By manipulating the E/Z ratio of the enamide through thermal or photochemical means, the synthetic route can be directed towards the desired final stereoisomer.

Novel Chemical Transformations in this compound Synthesis

Mannich Reaction Applications in Constructing 2,3-Diamino Acid Scaffolds

The Mannich reaction has emerged as a powerful tool for the stereocontrolled synthesis of α,β-diamino acid derivatives, which are key structural motifs in many biologically active compounds. rsc.orgnih.gov A notable advancement is the development of a Lewis acid-catalyzed three-component, direct-type Mannich reaction. This method is highly atom-economical and allows for the one-pot synthesis of anti-α,β-diamino ester derivatives in high yields and with high diastereoselectivity under mild conditions. organic-chemistry.org

This reaction typically involves the condensation of an aldehyde, an amine, and a glycine derivative. The choice of Lewis acid catalyst is crucial, with zinc triflate (Zn(OTf)₂) often proving to be highly effective in promoting the reaction and enhancing selectivity. organic-chemistry.org The reaction proceeds through the in situ generation of a reactive imine, which then undergoes nucleophilic attack by the enolate of the glycine derivative. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst, substrates, and reaction conditions.

The scope of this reaction is broad, accommodating a variety of aromatic, heteroaromatic, and aliphatic aldehydes, as well as different secondary amines and glycine derivatives. organic-chemistry.org This versatility makes the catalytic asymmetric direct Mannich reaction a valuable and efficient strategy for the construction of the 2,3-diamino acid scaffold. rsc.org

Phosphine-Catalyzed Reaction Pathways for 2,3-Diamino Acid Derivatives

Phosphine-catalyzed reactions offer an efficient pathway for the synthesis of 2,3-diamino acid derivatives. One such method involves the reaction of ethyl propynoate with two equivalents of phthalimide in the presence of a catalytic amount of triphenylphosphine (PPh₃). scirp.orgresearchgate.net This reaction proceeds effectively to yield ethyl 2,3-diphthalimidoylpropanoate. scirp.orgresearchgate.net

The reaction mechanism is proposed to involve the initial attack of triphenylphosphine on the ethyl propynoate to form a zwitterionic intermediate. scirp.orgresearchgate.net This intermediate then abstracts a proton from phthalimide, generating a vinylphosphonium salt and a phthalimidate anion. A subsequent Michael addition of the phthalimidate anion to the vinylphosphonium salt, followed by proton transfer and elimination of triphenylphosphine, affords the final product. scirp.org

The selection of the reaction medium is critical for the selective synthesis of the desired 2,3-diaminocarboxylic acid derivatives. scirp.orgresearchgate.net The use of a phosphine catalyst provides a mild and efficient method for the construction of the 2,3-diamino acid backbone.

Orthogonal Protection Strategies for this compound Derivatives

Design and Implementation of Selective Protecting Groups for this compound

The synthesis of complex peptides and other molecules containing this compound often requires the use of orthogonal protecting groups for the α- and β-amino functionalities. Orthogonal protecting groups are those that can be removed under different conditions, allowing for the selective deprotection and modification of specific sites within a molecule. wikipedia.org

For diaminobutanoic acid, a common strategy involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group for the α-amino group and another protecting group for the β-amino group that is stable to the basic conditions used for Fmoc removal (e.g., piperidine). sigmaaldrich.comiris-biotech.de Examples of such side-chain protecting groups include:

Boc (tert-butyloxycarbonyl): This group is acid-labile and is removed with strong acids like trifluoroacetic acid (TFA). wikipedia.orgiris-biotech.de

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): This group is selectively removed by treatment with hydrazine. sigmaaldrich.com

Mtt (4-methyltrityl): This group is highly acid-sensitive and can be removed under mildly acidic conditions that leave other acid-labile groups intact. sigmaaldrich.com

Table 1: Common Orthogonal Protecting Groups for Diaminobutanoic Acid

| Protecting Group | Abbreviation | Removal Conditions | Stability |

|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Acid, Hydrogenolysis |

| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Base, Hydrogenolysis |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Acid, Base |

Synthetic Utility of Orthogonally Protected this compound Moieties

The availability of orthogonally protected this compound derivatives is crucial for their application in solid-phase peptide synthesis (SPPS) and the construction of more complex molecular architectures. acs.org These building blocks allow for the selective elaboration of either the α- or β-amino group.

For instance, an Fmoc-Dab(Boc)-OH building block can be incorporated into a peptide chain via standard Fmoc-SPPS. After completion of the peptide sequence, the side-chain Boc group can be selectively removed with acid, leaving the peptide on the resin. The now-free β-amino group can then be further functionalized, for example, by acylation, alkylation, or conjugation to another molecule.

This orthogonal strategy enables the synthesis of:

Branched peptides: Where a second peptide chain is grown from the side chain of the diaminobutanoic acid residue.

Cyclic peptides: Where the side-chain amino group is used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide.

Peptide conjugates: Where molecules such as fluorophores, drugs, or affinity labels are attached to the side chain.

The ability to selectively deprotect and modify the different amino groups of this compound provides a high degree of synthetic flexibility and is essential for the creation of novel and complex bioactive molecules.

Biosynthesis and Natural Occurrence of 2,3 Diaminobutanoic Acid

Enzymatic Pathways for 2,3-Diaminobutanoic Acid Formation in Biological Systems

The biosynthesis of this compound is a fascinating example of how organisms generate unusual building blocks for secondary metabolite production. The enzymatic routes to DABA often involve unique biochemical transformations.

The Michael addition, a well-known reaction in organic chemistry, also plays a role in the biosynthesis of some α,β-diamino acids. wikipedia.org In an enzymatic context, this reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. While direct enzymatic Michael additions are a plausible route, biosynthesis often employs related strategies. For instance, the formation of some diamino acids can proceed through aza-Michael-type additions. researchgate.nettandfonline.com In these reactions, an amine adds to an activated double bond, a key step in forming the vicinal diamine structure. tandfonline.com The reaction is thought to proceed through a zwitterionic intermediate. scirp.org

Recent research has shed light on the specific enzymes responsible for DABA biosynthesis. In the production of the peptide antibiotic cirratiomycin by Streptomyces cirratus, a dedicated gene cluster orchestrates the synthesis of its nonproteinogenic amino acid components, including (2S,3S)-2,3-diaminobutyric acid. researchgate.netnih.gov Detailed in vitro analysis has revealed that four specific enzymes, CirR, CirS, CirQ, and CirB, are required for the conversion of L-threonine into (2S,3S)-DABA. researchgate.netnih.gov Similarly, the biosynthesis of the lipopeptide antibiotic friulimicin involves the dabA and dabB genes for the production of 2,3-diaminobutyric acid. nih.gov The characterization of these synthases provides insight into the specialized metabolic capabilities of these organisms.

Another class of enzymes, diaminobutyric acid acetyltransferases (EctA), are involved in the biosynthesis of ectoine, where they catalyze the acetylation of diaminobutyric acid. oup.com While this is part of a different pathway, it highlights the diverse enzymatic machinery that has evolved to act on diaminobutyric acid intermediates.

The biosynthesis of diamino acids often starts from common primary metabolites. For instance, 2,3-diaminopropionate, a structurally related compound, is biosynthesized from the universal metabolite 3-phosphoserine in two steps. nih.govacs.org This pathway is crucial for the formation of monobactam antibiotics. nih.gov While the direct precursor for this compound in many pathways is L-threonine, the utilization of phosphorylated intermediates like 3-phosphoserine in related pathways suggests a common strategy of activating a precursor for subsequent amination or other modifications. researchgate.netnih.govnih.govoup.com The biosynthesis of L-2,3-diaminopropanoic acid from L-serine proceeds via a process that eliminates the α-hydrogen of serine while retaining both β-hydrogens. rsc.org

Presence in Natural Products and Secondary Metabolites

This compound is a key structural component in a variety of natural products, contributing significantly to their biological activities. acs.orgnih.gov

DABA is a recurring motif in several classes of peptide antibiotics. ox.ac.ukresearchgate.net

Antrimycins and Cirratiomycins: The (2S,3S)-diastereomer of this compound is a characteristic, uncommon α-amino acid residue found in the antrimycins and cirratiomycins, which are heptapeptide (B1575542) antibiotics. researchgate.netoup.comoup.comresearchgate.netcapes.gov.br These compounds are produced by Streptomyces species and exhibit antibacterial properties. researchgate.netnih.gov

Monobactams: While the core of many monobactams is derived from 2,3-diaminopropionate, the study of the biosynthetic machinery for these antibiotics, such as the adenylation domain of the non-ribosomal peptide synthetase (NRPS) SulM, has explored its tolerance for precursors like this compound. nih.govresearchgate.netrsc.org This research opens avenues for the engineered biosynthesis of novel monobactam analogs. nih.govresearchgate.net

The presence of DABA in these antibiotics is crucial for their structure and, consequently, their biological function.

Beyond its role in antibiotics, this compound is also found in other biologically active molecules, including toxins. oup.comacs.orgnih.gov The incorporation of this non-proteinogenic amino acid contributes to the structural diversity and biological potency of these natural products. acs.orgresearchgate.net For example, both (2S,3S)- and (2S,3R)-DAB have been identified in the peptide antibiotic amphomycin. acs.org The presence of DABA in various bioactive compounds underscores its importance as a versatile building block in natural product biosynthesis. acs.org

Structural Role in Nucleoside-Peptide Hybrid Compounds (e.g., Pacidamycin-type, Mureidomycin-type)

The non-proteinogenic amino acid this compound (DABA) serves as a crucial structural scaffold in the biosynthesis of pacidamycin- and mureidomycin-type nucleoside-peptide hybrid antibiotics. rsc.org In these complex natural products, a 3'-deoxyuridine (B14125) nucleoside is linked to the carboxylate group of a DABA residue. rsc.orgnih.gov Specifically, in pacidamycins, this connection is an N-methyl 2,3-diaminobutyric acid residue attached via a 4',5'-enamide linkage. nih.govpnas.org

The two amino groups of the DABA moiety provide branch points for the assembly of the peptide portion of the molecule. rsc.org In pacidamycins, an L-Alanine residue is attached to the α-amino group of DABA, which is then connected to a C-terminal aromatic amino acid through a ureido linkage. nih.govpnas.org Concurrently, an N-terminal amino acid or dipeptide is attached to the β-amino group of DABA, completing the tetra/pentapeptide framework. nih.govpnas.org This intricate arrangement, with the peptide chain reversing direction twice, is a hallmark of this class of antibiotics. nih.gov Similarly, in mureidomycins, both amino groups of the DABA moiety are acylated with other amino acids to form the polypeptide backbone. rsc.org

The biosynthesis of these compounds is carried out by highly dissociated non-ribosomal peptide synthetase (NRPS) modules. pnas.orgresearchgate.net The assembly process begins with the central DABA building block, followed by the elongation of the peptide framework. researchgate.net

Occurrence in Microbial and Plant Systems

Identification of this compound in Specific Microbial Strains (e.g., Rhizobium)

The non-protein amino acid this compound has been identified in the root nodules of Lotus tenuis that were inoculated with Rhizobium strain NZP2213. researchgate.net The presence of two diastereoisomeric forms of the compound was confirmed through comparative gas chromatography. researchgate.net Research suggests that the biosynthesis of this compound is dependent on the specific Rhizobium loti strain, with the bacteroid being the site of synthesis. researchgate.net This synthesis appears to be exclusive to the symbiotic relationship between the plant and the bacterium. researchgate.net

Distribution and Significance in Plant Root Nodules

The occurrence of this compound has been documented in the root nodules of several leguminous plants, including Lotus tenuis, Anthyllis vulneraria, and Lupinus densiflorus, following inoculation with different strains of Rhizobium loti. researchgate.net The production of this amino acid is influenced by the specific rhizobial strain involved in the symbiosis. researchgate.net

Extraterrestrial Presence and Astrobiological Implications

Detection of this compound in Meteoritic Samples (e.g., Murchison Meteorite)

Scientific analysis of the Murchison meteorite, a carbonaceous chondrite, has revealed the presence of this compound, along with other diamino acids. pnas.orgnih.govacs.org These compounds were detected in the parts-per-billion range using enantioselective gas chromatography-mass spectrometry. pnas.orgnih.gov The finding of racemic mixtures (equal amounts of D and L enantiomers) of the chiral diamino acids supports their extraterrestrial origin, as biological contamination would likely show a preference for one enantiomer. pnas.orgnih.gov The concentration of these diamino acids was observed to increase after acid hydrolysis, suggesting they were originally part of larger molecular structures. researchgate.net

Hypotheses on Prebiotic Chemical Evolution and Polypeptide Formation Facilitated by Diamino Acids

The discovery of this compound and other diamino acids in the Murchison meteorite has significant implications for theories on the origin of life. pnas.orgnih.gov It is hypothesized that the delivery of amino acids and diamino acids to the early Earth by meteorites, comets, and interplanetary dust could have played a role in the emergence of life. pnas.orgnih.govanu.edu.au

Laboratory experiments indicate that diamino acids can support the formation of polypeptide structures under conditions thought to be present on the primitive Earth. pnas.orgnih.govresearchgate.net The presence of a second amino group could have facilitated polymerization reactions, potentially leading to the formation of early peptide-like molecules. pnas.orgnih.gov Some theories propose that the polycondensation of diamino acids could have been a feasible pathway for the prebiotic evolution of peptide nucleic acid (PNA) material, a potential precursor to DNA and RNA genomes. pnas.orgnih.govresearchgate.net The ability of short peptides to form ordered structures and catalyze chemical reactions further supports their potential importance in the chemical evolution of life. royalsocietypublishing.orgnih.gov

Functional Roles and Applications of 2,3 Diaminobutanoic Acid As a Chemical Building Block

Integration into Peptidic and Proteinaceous Structures

2,3-Diaminobutanoic acid (DAB) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids genetically coded for in proteins. mdpi.com Its unique structure, featuring two amino groups at the α and β positions, makes it a valuable tool for modifying the structure and function of peptides. mdpi.comacs.org

Strategic Modification of Peptidic Frameworks with this compound Moieties

The incorporation of this compound into peptide chains allows for the creation of unique structural features. The presence of an additional amino group in the side chain provides a site for branching or cyclization of the peptide backbone. peptide.com This strategic modification can be used to create peptides with altered conformations and potentially novel biological activities. For instance, the synthesis of peptides containing DAB requires orthogonally protected derivatives, where the two amino groups are masked with different protecting groups that can be removed under distinct conditions, allowing for selective chemical manipulation. peptide.comtandfonline.com This enables the stepwise assembly of complex peptide architectures.

The stereochemistry of the this compound incorporated is also a critical factor. All four stereoisomers of N,N'-protected DAB have been synthesized, allowing for precise control over the three-dimensional structure of the resulting peptide. acs.org This is particularly important as different stereoisomers can lead to different biological activities. For example, the (2S,3S)-epimer of DAB is a component of several tuberculostatic heptapeptide (B1575542) antibiotics. acs.org

Influence on Proteolytic Enzyme Resistance in Modified Peptides Containing this compound

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteolytic enzymes in the body. The incorporation of non-natural amino acids like this compound can enhance the stability of peptides against proteolysis. frontiersin.orgnih.gov Proteases recognize and cleave specific peptide bonds, and the altered structure introduced by DAB can hinder this recognition and cleavage process.

In a study investigating the proteolytic stability of antimicrobial peptides (AMPs), derivatives containing 2,3-diaminopropionic acid (a close structural analog) and 2,4-diaminobutanoic acid showed enhanced resistance to degradation by enzymes like trypsin. mdpi.comfrontiersin.orgnih.gov The introduction of these non-canonical amino acids disrupts the typical cleavage sites for proteases, thereby increasing the half-life of the peptide in a biological environment. frontiersin.orgnih.gov This improved stability is a crucial attribute for developing effective peptide drugs.

Design and Engineering of Bioactive Compounds and Derivatives

The unique structural features of this compound make it a valuable scaffold for the design and synthesis of a wide range of bioactive compounds. scirp.org

Utilization as Scaffolds for Antibacterial Agents and Other Bioactive Compounds

This compound is a recurring motif in a number of natural products with potent biological activity, particularly antibiotics. acs.orgoup.com For example, it is a constituent of several peptide antibiotics, including edeines, tuberactinomycins, and bleomycins. tandfonline.com The muraymycin family of antibiotics, which are active against various bacteria, also contain an N-methyl-2,3-diaminobutyric acid moiety. beilstein-journals.org

The diaminobutanoic acid structure provides a versatile backbone that can be chemically modified to create libraries of new compounds. These derivatives can then be screened for various biological activities. For instance, dolyemycins A and B, cyclopeptides containing 2,3-diaminobutyric acid, have demonstrated antiproliferative activity against human lung cancer cells. researchgate.net This highlights the potential of using DAB as a scaffold for the development of not only antibacterial but also anticancer agents.

Development of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds that mimic the structure and function of peptides but have been modified to improve properties such as stability and bioavailability. capes.gov.br this compound is a valuable building block in the creation of peptidomimetics. researchgate.net Its incorporation can introduce conformational constraints and novel side-chain functionalities.

Researchers have designed and synthesized peptidomimetics containing glutamine analogues linked to 2,3-diaminopropanoic acid, which have shown broad-spectrum antimicrobial activity. oup.com In another example, peptidomimetics based on an α-peptide/β-peptoid backbone incorporating lysine (B10760008) and its shorter homologues, ornithine and 2,4-diaminobutyric acid, have been investigated for their activity against pathogenic bacteria like P. aeruginosa. frontiersin.org Furthermore, peptidomimetics containing D-2,3-diaminobutyric acid have been developed based on the natural antimicrobial peptide thanatin, showing potent activity against drug-resistant Enterobacteriaceae. researchgate.net These examples underscore the utility of DAB in generating novel peptidomimetic structures with therapeutic potential.

Coordination Chemistry and Metal Complexation Studies

The two amino groups and the carboxyl group of this compound make it an excellent ligand for coordinating with metal ions. scirp.orgvulcanchem.com The stereochemistry of the DAB ligand significantly influences the geometry and properties of the resulting metal complexes. vulcanchem.com

Studies on the coordination of 2,3-diaminosuccinic acid (a closely related dicarboxylic acid derivative) with copper have shown that the meso form tends to form a trans(N) configuration, while the racemic form prefers a cis(N) configuration. vulcanchem.com This demonstrates the ability to control the three-dimensional structure of metal complexes by selecting the appropriate stereoisomer of the diamino acid ligand. The resulting metal complexes can have interesting catalytic or material science applications. Furthermore, peptide-based structures containing 2,3-diaminopropionic acid have been shown to form complexes with divalent cations that can control the dismutation of superoxide (B77818) species. researchgate.net This suggests a potential role for DAB-containing metal complexes in modulating oxidative stress.

Ligand Properties of 2,3-Diamino Acids in Metal Complexes

2,3-Diaminoacids, including this compound (DABA), and their derivatives are recognized for their significant roles as ligands in the formation of metal complexes. scirp.org Their structure, which features two amino groups and a carboxylic acid group, provides multiple coordination sites, making them effective chelating agents for various transition metals. researchgate.net The ability of these functional groups to bind to a metal center allows for the creation of stable, well-defined coordination complexes. This chelating capability is fundamental to their application in diverse areas of chemistry and materials science. scirp.orgvulcanchem.com

The versatility of 2,3-diamino acids as ligands is a subject of considerable interest in coordination chemistry. scirp.org The specific stereochemistry of the diamino acid can influence the coordination geometry and, consequently, the properties of the resulting metal complex. vulcanchem.com These structural nuances are critical in designing complexes for specific applications, such as catalysis or medical imaging. researchgate.net For instance, derivatives of 2,3-diaminoacids are used to prepare complexes with radioactive isotopes like technetium, which are employed as imaging probes in nuclear medicine. researchgate.net

Metal ions themselves can be used strategically as protecting groups for the functional moieties of diamino acids during multi-step syntheses. znaturforsch.com Copper(II) complexes of diamino acids such as α,β-diaminobutyric acid have been utilized in synthetic procedures. znaturforsch.com The metal ion coordinates to the α-amino and carboxylate groups, leaving other functionalities on the molecule available for specific reactions. znaturforsch.com This technique is a cornerstone in the synthesis of more complex molecules where selective reactivity is required. znaturforsch.com The interaction between the diamino acid backbone and metal ions is thus a foundational aspect of their chemical utility. scirp.orgznaturforsch.com

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O₂ | chemscene.comnih.gov |

| Molecular Weight | 118.13 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2,3-Diaminobutyric acid | nih.gov |

| Topological Polar Surface Area | 89.34 Ų | chemscene.com |

| Rotatable Bond Count | 2 | chemscene.com |

Applications in the Synthesis of Chelating Peptide Conjugates

This compound (DABA) serves as a crucial building block in the synthesis of complex chelating peptide conjugates. mdpi.comnih.gov These conjugates are designed to combine the targeting capabilities of peptides with the functional properties of a chelated metal ion or another payload molecule. Appropriately protected forms of related diamino acids, such as 2,3-diaminopropionic acid (Dap), are routinely incorporated into peptide chains using solid-phase peptide synthesis (SPPS) for diagnostic and therapeutic applications. mdpi.comresearchgate.net

A significant application of DABA is in the construction of dendritic polymer structures, known as dendrons. nih.govacs.org These DABA-based dendrons function as carriers for delivering therapeutic agents, such as antisense peptide nucleic acids (PNAs), particularly to combat multidrug-resistant Gram-negative bacteria. nih.govacs.org In this context, cationic dendrons are synthesized using generations of DABA, which are then functionalized with terminal ligands like guanidinylated groups to enhance cell penetration. acs.org The resulting dendron-PNA conjugate exhibits specific antimicrobial activity by targeting essential bacterial genes. nih.gov

The synthesis of these complex conjugates is a multi-step process that relies on established peptide chemistry techniques. nih.govnih.gov Standard Fmoc-based solid-phase peptide synthesis (SPPS) is often employed to build the peptide or dendron backbone. nih.govnih.gov This involves the sequential addition of amino acid building blocks, including protected DABA derivatives like Nα-Fmoc-Nγ-Boc-l-2,4-diaminobutanoic acid. nih.gov Coupling reagents such as hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) and activator bases like N,N-diisopropylethylamine (DIPEA) are used to facilitate the formation of peptide bonds. nih.govnih.gov The final conjugate is then cleaved from the solid support resin and purified for use. acs.org

| Synthesis Step | Reagents and Conditions | Purpose | Source |

| Fmoc-Deprotection | Piperidine/DMF (1:4, v/v) | Removal of the Fmoc protecting group to allow for chain elongation. | nih.gov |

| Peptide Coupling | Amino Acid (4.0 eq.), HBTU (3.9 eq.), DIPEA (4.0 eq.) in DMF | Activation of the amino acid and formation of the peptide bond. | nih.gov |

| Chelator Coupling | Chelator (2.5 eq.), HBTU (2.45 eq.), DIPEA (5.0 eq.) | Conjugation of the chelating molecule to the peptide. | nih.gov |

| Cleavage from Resin | TFA/TIS/H₂O (95/2.5/2.5, v/v/v) | Release of the final peptide conjugate from the solid support. | nih.gov |

Advanced Analytical and Spectroscopic Characterization of 2,3 Diaminobutanoic Acid

Chromatographic Methodologies for Identification and Purity Assessment

Chromatographic techniques are fundamental in the analysis of 2,3-diaminobutanoic acid, enabling its separation from complex mixtures and the differentiation of its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the detection of this compound, particularly after appropriate derivatization to increase its volatility. A common derivatization method involves transformation into N,N-diethoxycarbonyl ethyl ester (ECEE) derivatives. pnas.orgnih.govresearchgate.net This allows for the sensitive detection of DABA, even at parts-per-billion levels. pnas.orgnih.govresearchgate.net In one application, enantioselective GC-MS was used to identify this compound in the Murchison meteorite. pnas.orgnih.govresearchgate.net The analysis was performed on a Chirasil-l-Val capillary column, with the oven temperature programmed to ensure effective separation. pnas.org Detection was achieved in single-ion monitoring mode, targeting specific mass traces characteristic of the derivatized diamino acid. pnas.org

Another derivatization approach for GC-MS analysis is the formation of N-trifluoroacetyl-O-methyl ester derivatives. nih.gov This two-step process has proven effective for the enantioseparation of various amino acids, including diamino acids. nih.gov

The choice of derivatization agent and GC column is critical for successful analysis. For instance, ethyl chloroformate (ECF) is used for rapid, in-situ derivatization, creating less polar products that are amenable to GC-MS analysis. pragolab.cz The selection of the stationary phase, such as a chiral phase like Chirasil-l-Val, is essential for separating stereoisomers. pnas.org

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value/Description | Reference |

| Derivatization | N,N-diethoxycarbonyl ethyl ester (ECEE) | pnas.org |

| Column | Varian Chrompack Chirasil-l-Val capillary column (12 m x 0.25-mm inner diameter, 0.12-μm film thickness) | pnas.org |

| Carrier Gas | Helium (He) at a constant flow of 1.5 ml·min-1 | pnas.org |

| Injection Mode | Pulsed splitless | pnas.org |

| Inlet Temperature | 250°C | pnas.org |

| Oven Program | 3 min at 70°C, then 5°C·min−1 to 180°C, hold for 17.5 min | pnas.org |

| Detection Mode | Single-ion monitoring (mass trace 203 amu) | pnas.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) for Isomer Differentiation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for the analysis of this compound and is particularly crucial for differentiating it from its isomers, such as 2,4-diaminobutanoic acid (2,4-DAB) and β-N-methylamino-L-alanine (BMAA). researchgate.netnih.govnih.gov The inherent challenge in analyzing these small, polar molecules can be overcome by using hydrophilic interaction liquid chromatography (HILIC). nih.govmdpi.com

LC-MS/MS methods often involve derivatization to improve chromatographic retention and ionization efficiency. One common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which allows for the chromatographic separation of BMAA from its isomer this compound. nih.gov Another agent, propyl chloroformate, has also been used, demonstrating clear chromatographic separation of BMAA from 2,4-DAB. ajol.info However, underivatized analysis is also possible and is gaining traction. mdpi.comnih.gov

The use of ultra-performance liquid chromatography (UPLC) coupled with MS/MS offers advantages in terms of higher separation efficiency and reduced analysis times compared to conventional HPLC. diva-portal.org Regardless of the specific LC technique, the coupling with tandem mass spectrometry provides the necessary selectivity through specific precursor-to-product ion transitions, which is essential for distinguishing between isomers that may have identical molecular weights. ugr.es For instance, while BMAA, 2,4-DAB, and N-(2-aminoethyl)glycine (AEG) are isomers with the same molecular ion [M+H]+ at m/z 119, they exhibit slightly different fragmentation patterns that can be used for their differentiation. ugr.es

Table 2: LC-MS/MS Approaches for Isomer Differentiation

| Technique | Key Feature | Application Example | Reference |

| HILIC-MS/MS | Separation of small, polar molecules | Differentiation of BMAA from its isomers, including 2,4-diaminobutanoic acid. | nih.govmdpi.com |

| LC-MS/MS with AQC Derivatization | Enhanced chromatographic separation | Separation of BMAA from this compound. | nih.gov |

| LC-MS/MS with Propyl Chloroformate Derivatization | Improved sensitivity and separation | Clear separation of BMAA from 2,4-diaminobutanoic acid. | ajol.info |

| UPLC-MS/MS | High separation efficiency and speed | Analysis of neurotoxins like BMAA and this compound in complex matrices. | diva-portal.org |

Enantioselective Separation and Analysis of this compound Stereoisomers

The separation and analysis of the stereoisomers of this compound are critical due to their distinct biological activities. nih.gov Enantioselective chromatography, particularly gas chromatography, is a primary method for this purpose. pnas.orgnih.govresearchgate.net Chiral stationary phases, such as Chirasil-l-Val and Chirasil-d-Val, are employed to resolve the different enantiomers. pnas.orgmdpi.com Derivatization to volatile esters, such as N,N-diethoxycarbonyl ethyl esters, is a prerequisite for GC-based enantioselective analysis. pnas.orgnih.govresearchgate.net

In addition to GC, high-performance liquid chromatography (HPLC) with chiral derivatizing agents can be used. researchgate.net Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) react with the amino acids to form diastereomers that can be separated on a standard reversed-phase column. researchgate.net The choice of the chiral derivatizing agent is crucial, as their effectiveness can vary depending on the specific amino acid isomers being analyzed. researchgate.net For instance, while FDAA generally provides high enantioselectivity, other agents might be better suited for specific separation challenges. researchgate.net Chiral HPLC has been successfully used to separate L-BMAA and D-BMAA from a standard mixture of amino acids, including L-2,4-diaminobutyric acid. researchgate.net

Table 3: Methods for Enantioselective Separation of this compound

| Method | Chiral Selector/Derivatizing Agent | Key Finding | Reference |

| Enantioselective GC-MS | Chirasil-l-Val or Chirasil-d-Val stationary phase | Successful identification and separation of DABA enantiomers in meteorite samples. | pnas.orgmdpi.com |

| Chiral HPLC | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | High enantioselectivity for many amino acids. | researchgate.net |

| Chiral HPLC | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Alternative to FDAA for chiral derivatization. | researchgate.net |

| Chiral HPLC | Not specified | Separation of L-BMAA and D-BMAA from L-2,4-diaminobutyric acid. | researchgate.net |

Spectroscopic Investigations of Molecular Structure and Conformation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide detailed insights into the molecular structure and conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Carbon-13 and Proton) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule. oup.comacs.org The chemical shifts (δ) in an NMR spectrum are indicative of the electronic environment of the nuclei, and the coupling constants provide information about the connectivity of the atoms. uwindsor.ca

For the protected derivatives of this compound, ¹H and ¹³C NMR spectra are used to confirm their structures. datapdf.com In studies involving the synthesis of all four stereoisomers of N,N'-protected this compound, NMR was a key analytical technique. nih.gov The spectra of these compounds are typically recorded in deuterated solvents such as CDCl₃ or D₂O. datapdf.com

Table 4: Representative NMR Data for Diaminobutanoic Acid Derivatives

| Nucleus | Compound Type | Solvent | Notable Features | Reference |

| ¹H NMR | Protected this compound | CDCl₃ or D₂O | Used to confirm the successful synthesis and structure of various protected forms. | datapdf.com |

| ¹³C NMR | Protected this compound | CDCl₃ or D₂O | Complements ¹H NMR data for complete structural assignment. | oup.com |

| ¹H NMR | (S)-2,4-diaminobutanoic acid | DMSO-d₅, HDO, methanol-d₃ | Chemical shifts calibrated against residual solvent signals. | uwindsor.ca |

| ¹³C NMR | (S)-2,4-diaminobutanoic acid | Not specified | Obtained on Bruker instruments at 75 or 125 MHz. | uwindsor.ca |

Detailed Conformational Analysis through Spectroscopic Data of this compound

The conformational preferences of this compound can be investigated through detailed analysis of NMR data. auremn.org.br The magnitude of coupling constants, particularly three-bond proton-proton coupling constants (³JHH), is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, it is possible to deduce the preferred conformations of the molecule in solution. lew.ro

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a critical step in the analytical workflow for DABA, allowing for its detection in complex biological and chemical matrices. The selection of an appropriate derivatizing agent is dictated by the analytical method, the nature of the sample, and the required level of sensitivity. This section details several key derivatization methods used for the advanced analytical characterization of this compound.

A robust method for the analysis of DABA, particularly by gas chromatography-mass spectrometry (GC-MS), involves its conversion into an N,N-diethoxycarbonyl ethyl ester (ECEE) derivative. thomassci.comscientificlabs.iejasco-global.com This derivatization is a two-step process that renders the polar amino acid sufficiently volatile and thermally stable for GC analysis. thomassci.com

The first step is an esterification of the carboxylic acid group with ethanol (B145695) in an acidic medium. This is followed by the acylation of both amino groups using ethyl chloroformate, which reacts to form stable ethoxycarbonyl derivatives. thomassci.comjasco-global.com This chemical transformation has been successfully applied to detect this compound in meteorite samples, demonstrating the method's high sensitivity for trace-level analysis. thomassci.comscientificlabs.ie The resulting ECEE derivatives provide excellent separation on chiral GC columns and yield characteristic mass spectra, allowing for confident identification and enantioselective analysis. thomassci.comjasco-global.com

| Step | Reagent Used | Functional Group Targeted | Resulting Chemical Moiety |

| 1. Esterification | Ethanolic HCl | Carboxyl (-COOH) | Ethyl Ester (-COOC₂H₅) |

| 2. Acylation | Ethyl Chloroformate (EtOCOCl) | Amino (-NH₂) | Ethoxycarbonyl (-NHCOOC₂H₅) |

The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), widely known by its commercial name AccQ•Tag™, is a prominent pre-column derivatization method for HPLC analysis. thomassci.comscientificlabs.ie AQC reacts with both primary and secondary amines, including the two amino groups of DABA, in a single, rapid step to produce highly stable and fluorescent derivatives. thomassci.comnih.gov This derivatization significantly enhances detection sensitivity, making it ideal for quantifying low concentrations of amino acids. thomassci.comscribd.com

The resulting AQC-derivatized DABA is separated using reversed-phase HPLC and monitored with a fluorescence detector. thomassci.comscribd.com The stability of the derivatives allows for batch processing of samples and repeat analyses if necessary. thomassci.com This method has proven to be robust and selective, capable of chromatographically separating this compound from its structural isomers, such as 2,4-diaminobutyric acid, when coupled with LC-MS/MS detection. jafs.com.plsigmaaldrich.com This capability is crucial for accurate identification and quantification in complex biological samples. jafs.com.pl

| Parameter | Description |

| Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |

| Target Groups | Primary and secondary amino groups |

| Primary Detection Method | Fluorescence Detection (FLD); Mass Spectrometry (MS) |

| Key Advantages | High sensitivity, forms stable derivatives, rapid single-step reaction. thomassci.comscientificlabs.iescribd.com |

| Typical Analytical Platform | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). scientificlabs.ie |

In addition to the established methods, research continues to explore other advanced derivatizing agents to enhance the analysis of this compound. These reagents offer alternative or complementary analytical capabilities.

o-Phthalaldehyde (OPA): OPA is a classic derivatizing agent that reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. jafs.com.plnih.govusp.org This makes it a very sensitive method for HPLC with fluorescence detection. usp.org However, OPA does not react with secondary amines on its own and the stability of the derivatives can be a concern. nih.govusp.org Its application to diamino acids like DABA requires carefully controlled conditions to ensure consistent derivatization of both amino groups for reproducible quantitative analysis. google.com

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Fmoc-Cl is a versatile reagent used for the pre-column derivatization of both primary and secondary amino acids for HPLC analysis. thomassci.comscientificlabs.iescribd.com It forms stable, fluorescent derivatives that can also be detected by UV absorbance (at ~265 nm). thomassci.comnih.gov The derivatization reaction proceeds under mild basic conditions. scribd.com The resulting hydrophobic Fmoc-DABA derivative is well-suited for separation on reversed-phase HPLC columns and can be detected with high sensitivity by both fluorescence and mass spectrometry. nih.gov

Diethyl ethoxymethylenemalonate (DEEMM): DEEMM is another derivatizing agent that has been used for the analysis of amino compounds, including biogenic amines, by techniques such as capillary electrophoresis (CE). rsc.org Capillary electrophoresis offers high separation efficiency and requires only very small sample volumes, making it a powerful analytical tool. creative-proteomics.com Derivatization with DEEMM modifies the amino groups, allowing for the separation and detection of otherwise difficult-to-analyze polar compounds like DABA. rsc.org

| Derivatizing Agent | Abbreviation | Common Analytical Technique | Key Features & Considerations |

| o-Phthalaldehyde | OPA | HPLC with Fluorescence Detection | Reacts with primary amines; highly sensitive but derivatives can be unstable. nih.govusp.org |

| 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | HPLC with UV/Fluorescence/MS Detection | Reacts with primary and secondary amines; forms stable derivatives. thomassci.comnih.gov |

| Diethyl ethoxymethylenemalonate | DEEMM | Capillary Electrophoresis (CE) | Offers high separation efficiency and is suitable for very small sample volumes. rsc.orgcreative-proteomics.com |

Theoretical Chemical Studies and Computational Modeling of 2,3 Diaminobutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic landscape of 2,3-diaminobutanoic acid. Methods such as Density Functional Theory (DFT) are employed to model its structure and predict its reactivity. acs.org For instance, calculations at the B3LYP/6-311++G**//B3LYP/6-31+G* level of theory have been used to determine the proton affinities of homologous amino acids, providing a framework for understanding the basicity of the amino groups in this compound. acs.org

These calculations can determine key electronic parameters that govern the molecule's behavior. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. Other calculated parameters, such as chemical hardness, softness, electronegativity, and chemical potential, further refine the prediction of its reactivity in various chemical environments. researchgate.net

Table 1: Key Quantum Chemical Parameters (Illustrative data based on typical calculations for similar amino acids)

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating character, likely centered on the amino groups. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting character, associated with the carboxylic acid group. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A measure of chemical reactivity and stability. |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase protonation reaction. | A value for 2,4-diaminobutanoic acid has been determined as 975.8 ± 7.3 kJ/mol, suggesting a high gas-phase basicity. acs.org |

Acid-Base Chemistry and Protonation State Analysis of this compound

The acid-base properties of this compound are complex due to the presence of three ionizable groups: the carboxylic acid, the α-amino group, and the β-amino group. Computational and experimental methods, such as NMR spectroscopy, are used to dissect the protonation equilibria. researchgate.netcdnsciencepub.com

Microscopic dissociation constants (microconstants) describe the protonation/deprotonation of each specific ionizable group, providing a more detailed picture of the acid-base chemistry. researchgate.netresearchgate.netwikipedia.org For the two amino groups in this compound, four microconstants would describe the equilibria between the uncharged, two monoprotonated, and the diprotonated species.

Studies on related molecules like 2,3-diaminopropionic acid (dap) and 2,4-diaminobutanoic acid (dab) using 13C and proton NMR spectroscopy have elucidated these microconstants. researchgate.netcdnsciencepub.com Research indicates that for α,ω-diaminocarboxylic acids, the α-ammonium group is generally more acidic than the ω-ammonium group. However, this difference in acidity diminishes as the number of carbon atoms separating the two amino groups decreases. researchgate.netcdnsciencepub.com Given the close proximity of the two amino groups in this compound (on adjacent carbons), it is predicted that their acidities would be very similar. researchgate.netcdnsciencepub.com

Table 2: Predicted Protonation Equilibria and Constants for this compound (Based on principles from studies on homologous amino acids)

| Equilibrium | Description | Associated Constants |

|---|---|---|

| H₃A²⁺ ⇌ H₂A⁺ + H⁺ | Loss of the first proton (from -COOH) | pKₐ₁ (macroscopic) |

| H₂A⁺ ⇌ HA + H⁺ | Loss of the second proton (from one of the -NH₃⁺ groups) | pKₐ₂ (macroscopic) |

| HA ⇌ A⁻ + H⁺ | Loss of the third proton (from the remaining -NH₃⁺ group) | pKₐ₃ (macroscopic) |

| -NH₃⁺(α) vs -NH₃⁺(β) | Relative acidity of the two amino groups | Described by four microscopic constants, with predicted similar values. researchgate.netcdnsciencepub.com |

Conformational Landscape and Energetics of this compound

The biological function and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are essential for exploring its complex potential energy surface.

To fully explore the conformational landscape, static calculations are insufficient. Molecular dynamics (MD) simulations are used to model the movement of the molecule over time, providing a dynamic picture of its accessible conformations. mdpi.comacs.org These simulations, often using force fields like AMBER or GROMOS, can reveal the relative populations of different conformers in solution. pnas.org

For complex systems, enhanced sampling techniques like umbrella sampling or metadynamics can be combined with MD simulations. d-nb.infoacs.org These methods allow for the exploration of high-energy conformations and the calculation of the free energy landscape associated with conformational changes, providing a quantitative measure of the stability of different states and the barriers between them. d-nb.infoacs.org Such studies on peptides containing diaminobutyric acid have shown that the molecule can undergo significant conformational transitions, such as folding and unfolding, which are critical for its interactions with biological targets. d-nb.info

Table 3: Common Computational Methods in Conformational Analysis

| Method | Purpose | Application to this compound |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Accurate calculation of geometries and energies for a few key conformations. | Determining the stability of conformers with and without intramolecular hydrogen bonds. researchgate.net |

| Molecular Mechanics (Force Fields) | Less computationally expensive method for energy calculations of large systems. | Used as the basis for molecular dynamics simulations. pnas.org |

| Molecular Dynamics (MD) Simulations | Simulating the motion of atoms and molecules over time. | Exploring the dynamic conformational ensemble of this compound in a solvent. mdpi.comd-nb.info |

| Enhanced Sampling (e.g., Metadynamics) | Overcoming energy barriers to sample a wider range of conformations. | Mapping the free energy landscape to identify stable states and transition pathways. acs.org |

Structure-Activity Relationship (SAR) Modeling in Designed this compound Derivatives

Theoretical and computational chemistry provides powerful tools for understanding how the chemical structure of a molecule relates to its biological activity, a field known as Structure-Activity Relationship (SAR) modeling. For this compound (DABA), which is a key component in various biologically active molecules, these studies are crucial for designing more potent and selective derivatives. csic.esresearchgate.net SAR and its quantitative extension, QSAR, aim to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov This allows for the rational design of new derivatives with improved characteristics, such as enhanced efficacy or reduced toxicity. uminho.ptasm.org

While dedicated QSAR models focusing exclusively on a broad series of simple this compound derivatives are not extensively documented in publicly available literature, the principles of SAR have been applied to complex molecules where 2,3-DABA is a fundamental structural unit. These studies often involve peptides and macrocycles, where modifications to the DABA residue or its surrounding chemical environment lead to significant changes in biological function.

SAR in Antimicrobial Peptides Containing Diaminobutanoic Acid

This compound and its isomer, 2,4-diaminobutyric acid (Dab), are common non-proteinogenic amino acids found in potent antimicrobial peptides. google.comgoogle.com Computational models, including 3D-QSAR, have been developed for antimicrobial peptides that incorporate these residues. google.comgoogle.com These models aim to calculate the biological activity of peptide sequences against various bacteria. google.com

In the context of polymyxin-like antibiotics, which contain multiple diaminobutyric acid residues, machine learning models have been used to explore the relationship between structure and antimicrobial activity. uminho.pt Preliminary computational explorations based on these models have provided insights into potential modifications. For instance, systematic in silico replacement of diaminobutyric acid (Dab) residues with other amino acids like lysine (B10760008) suggested a potential for increased antimicrobial activity. This trend may be linked to an increase in the lipophilicity of the amino acid side chains, a key parameter in the model's predictions. uminho.pt

The table below summarizes SAR insights for antimicrobial peptides where diaminobutanoic acid is a key constituent.

| Compound Class | Structural Modification | Observed/Predicted SAR Outcome | Relevant Finding |

| Polymyxin Analogs | Substitution of Dab with Lysine (in silico) | Potential for increased antimicrobial activity | The model links this to increased lipophilicity of the side chain. uminho.pt |

| General Antimicrobial Peptides | Inclusion of 2,4-Dab or 2,3-Dpr | Component in patented 3D-QSAR models for predicting antimicrobial activity. google.comgoogle.com | Cationic nature and side-chain length are critical for activity. google.com |

Table 1: SAR insights from computational studies on antimicrobial peptides containing diaminobutanoic acid residues.

SAR in Macrocyclic Gq Protein Inhibitors

The natural product FR900359 and its analog YM-254890 are potent inhibitors of the Gαq protein and contain a 2,3-diaminobutyric acid residue within their complex cyclic depsipeptide structure. researchgate.net Computational and SAR studies on a series of natural, semisynthetic, and synthetic analogs have been conducted to understand the molecular determinants for their inhibitory activity. researchgate.net

These studies revealed that the integrity of the macrocyclic backbone and the specific conformation adopted by the molecule are critical for binding to the Gαq protein. Modifications at or near the 2,3-diaminobutyric acid residue can significantly alter the molecule's conformation and, consequently, its inhibitory potency. For example, changing an ester bond to an amide bond near the DABA residue can perturb the molecule's intramolecular hydrogen bonding network, leading to a loss of activity. researchgate.net This highlights that the structural contribution of the 2,3-diaminobutyric acid unit is highly sensitive to its chemical environment within the larger molecule. researchgate.net

The table below details specific modifications in FR900359-derived analogs and their impact on Gq inhibitory activity.

| Analog Type | Modification Relative to Parent Compound | Impact on Gq Inhibitory Activity | Structural Rationale |

| Synthetic Analog (Compound 32) | Ester bond adjacent to 2,3-Dab replaced with an amide bond | Inactive | Functional impairment of the intramolecular hydrogen bond network, altering the bioactive conformation. researchgate.net |

| Synthetic Analog (Compound 31) | Ester bond at a different position (not adjacent to 2,3-Dab) replaced with an amide bond | Moderately Active | Demonstrates that the position of the modification relative to the 2,3-Dab residue is critical for maintaining the bioactive conformation. researchgate.net |

| Natural Analog (Compound 23) | N-MeAla replaced with Ala | No significant change in activity | This modification in the backbone did not significantly alter the critical hydrogen bond network. researchgate.net |

Table 2: Structure-Activity Relationship findings for Gαq inhibitors containing a 2,3-diaminobutyric acid residue.

Q & A

Q. What analytical techniques are used to identify 2,3-diaminobutanoic acid in extraterrestrial samples?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound in extraterrestrial materials, such as the Murchison meteorite. This technique allows for chiral separation and quantification of diamino acids, distinguishing between D- and L- stereoisomers. Researchers must optimize derivatization protocols (e.g., using trifluoroacetic anhydride) to enhance volatility and sensitivity for low-abundance compounds in complex matrices .

Q. What is the role of this compound in natural product biosynthesis?

In microbial systems, this compound is synthesized via enzymatic pathways involving pyridoxal phosphate (PLP)-dependent enzymes. For example, in viomycin biosynthesis, VioB catalyzes the dehydration of serine to form dehydroalanine, which undergoes a Michael addition with ammonia (supplied by VioK) to yield this compound. This mechanism is critical for constructing bioactive peptide backbones in antibiotics .

Q. How do physicochemical properties of this compound influence its characterization?

Key properties include a molecular weight of 118.134 g/mol, boiling point of 293.4±30.0 °C, and pKa values (1.85, 8.24, 10.40) that affect solubility and ionization in aqueous buffers. Researchers must account for these properties during purification (e.g., ion-exchange chromatography) and stability assessments under varying pH and temperature conditions .

Advanced Research Questions

Q. What challenges arise in synthesizing stereoisomers of this compound?

Stereoselective synthesis requires chiral catalysts or enzymatic resolution to separate (2R,3R)- and (2S,3S)-isomers. Contamination by diastereomers can skew biological activity data, necessitating rigorous NMR and circular dichroism (CD) validation. Asymmetric hydrogenation of α,β-dehydroamino acids is a promising but understudied route for scalable production .

Q. How do environmental factors regulate this compound production in cyanobacteria?

Cyanobacterial blooms produce this compound under nitrogen-rich conditions, with biosynthesis linked to glutamine synthetase pathways. Metabolomic studies reveal correlations between toxin production (e.g., BMAA analogs) and environmental stressors like phosphate limitation, highlighting ecological risks in eutrophic waters .

Q. Why does this compound enhance the antiviral activity of peptidomimetics?

Incorporation of this compound (Dab) into peptidomimetics improves binding affinity to viral spike proteins (e.g., SARS-CoV-2) by introducing cationic and hydrogen-bonding motifs. Cyclization of Dab-containing peptides further stabilizes α-helical conformations, enhancing proteolytic resistance and target specificity .

Q. How can bioinformatics predict biosynthetic gene clusters for this compound-containing compounds?

Genome mining tools (e.g., antiSMASH) identify conserved domains in nonribosomal peptide synthetases (NRPS) associated with Dab incorporation. Homology modeling of PLP-dependent enzymes (e.g., VioB homologs) and phylogenetic analysis of gene clusters across Actinobacteria can prioritize candidates for heterologous expression .

Methodological Notes

- Contradictions in Synthesis Routes : While details enzymatic biosynthesis, discusses chemical synthesis of 2,4-diaminobutanoic acid (a structural analog), underscoring the need for method-specific optimization when extrapolating protocols.

- Safety and Regulation : Handling this compound requires compliance with HS code 2922499990, including safety assessments for neurotoxic potential in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.